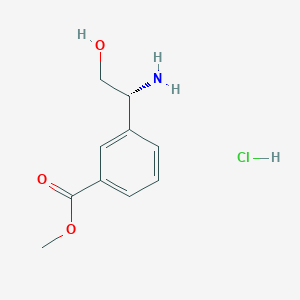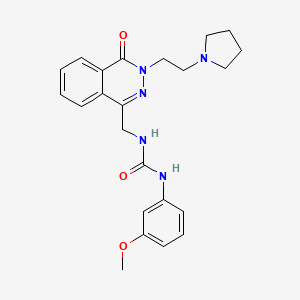![molecular formula C16H15ClN2O4 B2957272 [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 877043-46-4](/img/structure/B2957272.png)
[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPMC is a pyridine derivative that is commonly used as a building block for the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to exhibit various biochemical and physiological effects. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to inhibit the proliferation of cancer cells and induce apoptosis. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been reported to reduce inflammation and oxidative stress in animal models. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to have low toxicity and good bioavailability, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several advantages for lab experiments. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is easy to synthesize and has good stability under normal laboratory conditions. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been reported to have low toxicity and good solubility in common solvents. However, [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has some limitations for lab experiments. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has limited water solubility, which can make it difficult to use in aqueous solutions. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate also has limited selectivity for certain enzymes and receptors, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. One direction is to explore the potential therapeutic applications of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in various diseases such as cancer, inflammation, and viral infections. Another direction is to optimize the synthesis method of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate to improve the yield and purity of the compound. Further research is also needed to fully understand the mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate and its specific targets in the body. Overall, [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a promising compound for further research in various fields of science.
Synthesemethoden
[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 6-chloronicotinic acid with ethyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with formaldehyde to yield [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. The yield of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been used as a precursor for the synthesis of other compounds such as pyridine derivatives and carbamate compounds.
Eigenschaften
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-22-13-6-4-12(5-7-13)19-15(20)10-23-16(21)11-3-8-14(17)18-9-11/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEUDGSLOVDCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


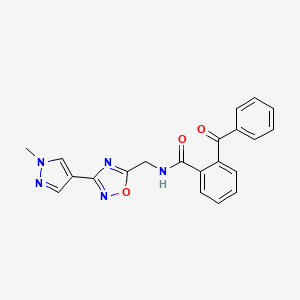
![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)
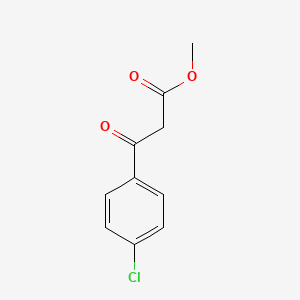
![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)
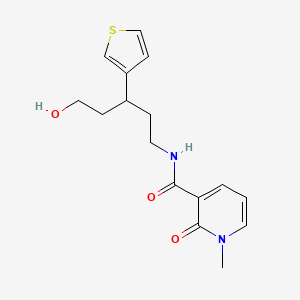
![5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2957199.png)
![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)


